

Technical Guide: Synthesis of 4-[(Nitrooxy)methyl]benzoic Acid[1]

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Compound of Interest

Compound Name: 4-[(nitrooxy)methyl]Benzoic acid

Cat. No.: B12561520

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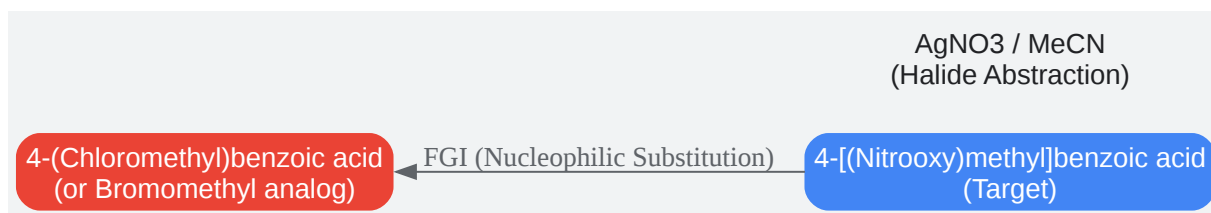
Executive Summary

4-[(Nitrooxy)methyl]benzoic acid (CAS: 19133-33-6) is a critical intermediate in the synthesis of nitric oxide-releasing non-steroidal anti-inflammatory drugs (NO-NSAIDs), such as NO-Aspirin (NCX 4016). Functioning as a "linker," it couples a pharmacophore to a nitric oxide-releasing moiety.

This guide details the Silver Nitrate Displacement Protocol, the industry-standard method for synthesizing this compound with high purity (>98%). Unlike direct nitration of alcohols using acetyl nitrate—which poses significant explosion risks—this route utilizes the affinity of silver(I) for halides to drive a clean nucleophilic substitution under mild conditions.

Retrosynthetic Analysis

The strategic disconnection relies on the lability of the benzylic halide bond. The target molecule is accessed via a functional group interconversion (FGI) from the corresponding benzylic halide.



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Figure 1: Retrosynthetic strategy relying on silver-mediated halide displacement.

Core Protocol: Silver Nitrate Displacement

Primary Reference: WO2011058162A1 - Process for preparing 4-nitro-oxy-methyl-benzoic acid.

Reaction Mechanism

The reaction proceeds via a silver-assisted nucleophilic substitution. Silver ions (

) act as a "halogenophile," complexing with the benzylic halogen (Cl or Br). This weakens the C-X bond, facilitating attack by the nitrate anion (

). The precipitation of insoluble silver halide (AgCl or AgBr) provides the thermodynamic driving force (Le Chatelier's principle), pushing the reaction to completion.

Materials & Reagents

Reagent	Equiv.[1]	Role	Critical Attribute
4-(Chloromethyl)benzoic acid	1.0	Substrate	Purity >97%; Dry
Silver Nitrate ()	1.1 - 1.5	Nucleophile	Store in dark; finely powdered
Acetonitrile (MeCN)	Solvent	Medium	Anhydrous (<0.1%)
Sulfuric Acid ()	0.01	Catalyst	Optional; improves solubility

Step-by-Step Methodology

Step 1: Preparation of the Reaction Matrix

- Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and nitrogen inlet.
- Protect from light: Wrap the flask and condenser in aluminum foil. Silver salts are photosensitive; UV exposure causes reduction to metallic silver, lowering yield.
- Charge the flask with Acetonitrile (10 mL per gram of substrate).
- Add 4-(Chloromethyl)benzoic acid (1.0 equiv) and stir under nitrogen flow until suspended.
- Optional: Add catalytic concentrated (1% v/v relative to solvent) to assist in solubilizing the benzoic acid derivative.

Step 2: Reagent Addition & Reaction

- Add Silver Nitrate (1.2 equiv) in a single portion.
- Heat the mixture to Reflux (approx. 80-82°C).

- Maintain reflux for 5–7 hours.
 - Monitoring: Monitor via TLC (Mobile phase: DCM/MeOH 9:1) or HPLC.[2][3] The starting material spot ($R_f \sim 0.4$) should disappear, replaced by the product ($R_f \sim 0.35$) and a baseline spot (silver salts).

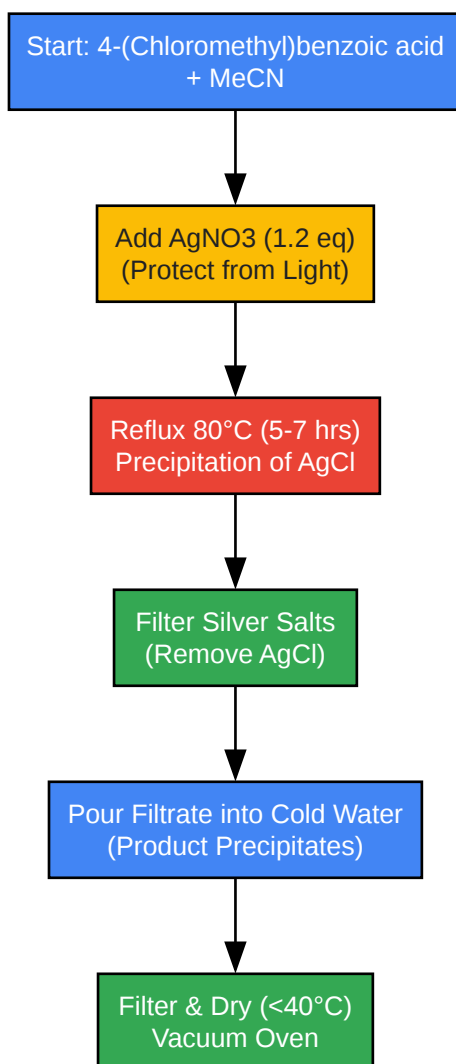
Step 3: Workup & Isolation

- Cool the reaction mixture to 20–25°C.
- Filtration: Filter the mixture through a Celite pad or sintered glass funnel to remove the precipitated silver salts (AgCl/AgBr).
 - Caution: The filter cake contains silver salts and potentially residual nitrate. Do not let it dry out completely in air near flammables. Wash the cake with a small amount of cold acetonitrile.
- Precipitation: Slowly pour the filtrate into Cold Water (10 volumes relative to the original acetonitrile volume) with vigorous stirring. The product will precipitate as a white/off-white solid.[4]
- Stir the slurry for 1 hour at 0–5°C to maximize yield.
- Filter the solid product.[3][5][6]

Step 4: Purification & Drying

- Wash the filter cake with water (to remove residual) and then with a small amount of cold ethanol.
- Drying: Dry in a vacuum oven at <40°C.
 - Warning: Do not exceed 50°C. Organic nitrates are thermally unstable.
- Recrystallization (if necessary): Dissolve in minimum hot Ethanol/Water (1:1) and cool slowly.

Process Workflow Diagram



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Figure 2: Process flow for the silver nitrate displacement protocol.

Analytical Characterization

Confirm identity using Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR).[7]
[8]

Technique	Parameter	Expected Signal	Structural Assignment
1H NMR	8.12 ppm	Doublet (2H)	Aromatic (Ortho to COOH)
(DMSO-)	7.60 ppm	Doublet (2H)	Aromatic (Meta to COOH)
5.65 ppm	Singlet (2H)	Benzylic (Diagnostic)	
13.10 ppm	Broad Singlet	Carboxylic Acid (-COOH)	
IR	1630	Strong band	Nitrate Ester (stretch asymmetric)
(KBr)	1280	Strong band	Nitrate Ester (stretch symmetric)
1690	Strong band	Carbonyl (C=O)	

Note: The shift of the benzylic protons from ~4.8 ppm (in the chloride precursor) to ~5.65 ppm is the primary indicator of successful nitration.

Safety & Handling (Critical)

E-E-A-T Warning: Working with organic nitrates and silver salts requires strict adherence to safety protocols.

- Explosion Hazard: While **4-[(nitrooxy)methyl]benzoic acid** is relatively stable compared to low molecular weight nitrates (like nitroglycerin), it is still an energetic material.
 - NEVER heat the dry solid above 60°C.
 - NEVER grind the dry solid with metal spatulas (friction sensitivity).

- Silver Waste: All silver-containing waste (precipitates and filtrates) must be segregated into a dedicated "Heavy Metal/Silver" waste stream. Do not mix with general organic waste.
- Light Sensitivity: Reaction vessels must be wrapped in foil. Light exposure degrades the silver reagent, producing metallic silver and reducing yield.

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